molecular formula C18H19N3O3S B10863426 Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate

Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No.: B10863426
M. Wt: 357.4 g/mol
InChI Key: BMBOOUPHQVEIGV-UHFFFAOYSA-N
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Description

Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate is a chemical compound with the following structural formula:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S} C19​H18​N2​O3​S

This compound belongs to the class of carbamate derivatives and contains both an amide and a thioamide group. Let’s explore its significance and properties.

Preparation Methods

Synthetic Routes: The synthesis of Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate involves an easy synthetic strategy. While specific details may vary, the general approach includes the reaction of appropriate starting materials to form the desired compound.

Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. common steps involve the condensation of a pyridine-3-carboxylic acid derivative with a thiosemicarbazide or related compound, followed by esterification with butyl alcohol.

Industrial Production: Industrial-scale production methods for this compound may involve batch or continuous processes. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions:

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation/Reduction: The carbonyl group and thioamide can participate in redox reactions.

    Substitution Reactions: The pyridine ring and carbonyl group are susceptible to nucleophilic substitution reactions.

Common reagents include acids, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate finds applications in:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways within the target organisms.

Comparison with Similar Compounds

Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate stands out due to its unique combination of functional groups. Similar compounds include other carbamate derivatives, but each has distinct properties and applications.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

butyl 4-(pyridine-3-carbonylcarbamothioylamino)benzoate

InChI

InChI=1S/C18H19N3O3S/c1-2-3-11-24-17(23)13-6-8-15(9-7-13)20-18(25)21-16(22)14-5-4-10-19-12-14/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,25)

InChI Key

BMBOOUPHQVEIGV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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